molecular formula C21H18F3N3O2S B2953153 2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one CAS No. 1396766-95-2

2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one

Cat. No.: B2953153
CAS No.: 1396766-95-2
M. Wt: 433.45
InChI Key: DOJUQUQSHFPECE-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one is a complex organic compound that features a combination of several functional groups, including a benzylsulfanyl group, a trifluoromethylphenyl group, an oxadiazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Introduction of the trifluoromethylphenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Formation of the azetidine ring: This can be synthesized via cyclization reactions involving appropriate amine precursors.

    Attachment of the benzylsulfanyl group: This can be done through a nucleophilic substitution reaction where a benzylthiol reacts with a suitable electrophile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for its potential biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2S/c22-21(23,24)17-8-4-7-15(9-17)19-25-20(29-26-19)16-10-27(11-16)18(28)13-30-12-14-5-2-1-3-6-14/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJUQUQSHFPECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSCC2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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